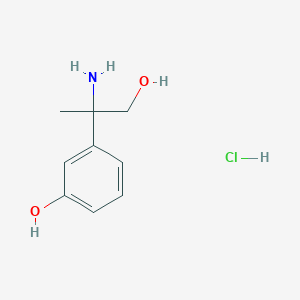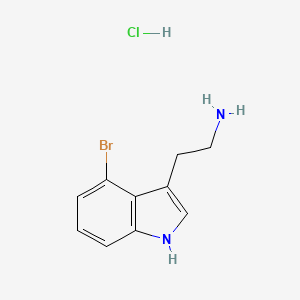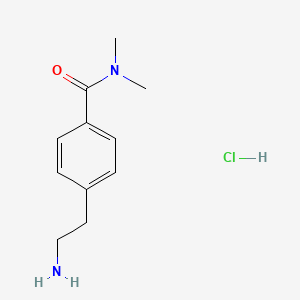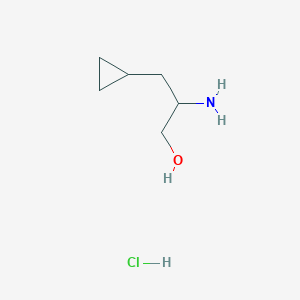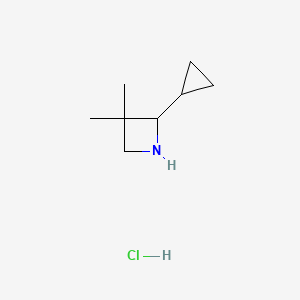
2-Cyclopropyl-3,3-dimethylazetidine hydrochloride
Vue d'ensemble
Description
2-Cyclopropyl-3,3-dimethylazetidine hydrochloride is a chemical compound with the molecular formula C8H16ClN . It has a molecular weight of 161.67 g/mol . This compound is in the form of a powder .
Molecular Structure Analysis
The InChI code for 2-Cyclopropyl-3,3-dimethylazetidine hydrochloride is 1S/C8H15N.ClH/c1-8(2)5-9-7(8)6-3-4-6;/h6-7,9H,3-5H2,1-2H3;1H . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
2-Cyclopropyl-3,3-dimethylazetidine hydrochloride is a powder . The specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Diastereoselective Synthesis : 3,3-Dimethylazetidines, closely related to 2-Cyclopropyl-3,3-dimethylazetidine hydrochloride, are synthesized through an iodine-mediated intramolecular cyclization reaction of γ-prenylated amines. This method offers a new approach for synthesizing bioactively important 3,3-dimethylazetidines and extends the application of γ-prenylated amine synthons in organic synthesis (Jin, Sun, Zhou, & Zhao, 2016).
Molecular Structure Studies : The molecular structure and conformational behavior of 3-cyclopropyl-1,2-dimethyldiaziridine, a related compound, have been studied. This research included gas-phase electron diffraction and quantum chemical calculations, highlighting the significance of structural studies in similar compounds (Altova et al., 2018).
Application in Drug Development
Cyclopropyl Ring in Drug Molecules : The cyclopropyl ring, a component of 2-Cyclopropyl-3,3-dimethylazetidine hydrochloride, is increasingly used in drug development, especially for transitioning drug candidates from preclinical to clinical stages. The cyclopropyl ring contributes to enhancing potency and reducing off-target effects of drugs (Talele, 2016).
Cyclopropyl-Substituted Olefins in Mechanistic Probes : Cyclopropyl-substituted olefins are used as mechanistic probes in the singlet oxygen-alkene ene reaction. This demonstrates the cyclopropyl group's role as a sensitive probe in understanding reaction mechanisms (Alberti & Orfanopoulos, 2008).
Safety And Hazards
The safety information available indicates that 2-Cyclopropyl-3,3-dimethylazetidine hydrochloride is associated with certain hazards. The compound has been assigned the GHS07 pictogram, and the hazard statements H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Orientations Futures
Azetidines, including 3,3-dimethylazetidine, are important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, which translates into unique reactivity that can be triggered under appropriate reaction conditions . Recent advances in the chemistry and reactivity of azetidines have been reported, and future research will likely continue to explore the synthesis, reactivity, and application of azetidines .
Propriétés
IUPAC Name |
2-cyclopropyl-3,3-dimethylazetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c1-8(2)5-9-7(8)6-3-4-6;/h6-7,9H,3-5H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIIGRPUBOAXFDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1C2CC2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-3,3-dimethylazetidine hydrochloride | |
CAS RN |
1803609-02-0 | |
| Record name | Azetidine, 2-cyclopropyl-3,3-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803609-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



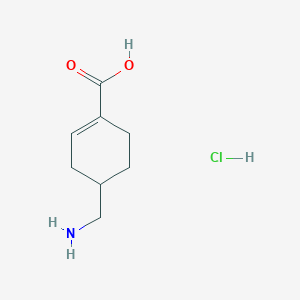
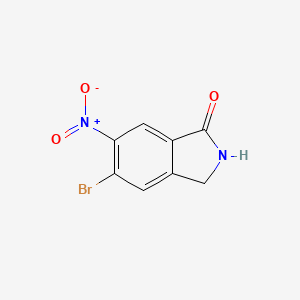
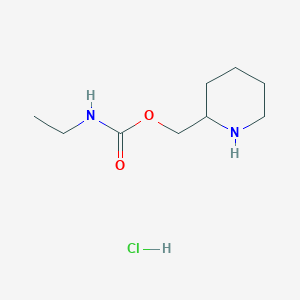
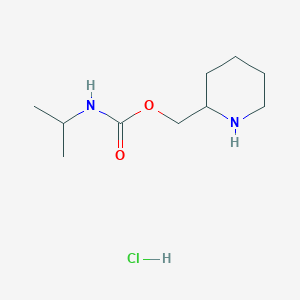

![2-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}acetonitrile](/img/structure/B1382837.png)
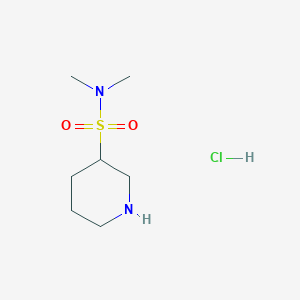

![{1-[Benzyl(methyl)amino]cyclobutyl}methanol](/img/structure/B1382843.png)
